BenchChemオンラインストアへようこそ!

Motapizone

Platelet aggregation Antithrombotic cAMP signaling

Motapizone (NAT 05-239) is the definitive tool for PDE3-specific cardiovascular pharmacology—combining antithrombotic and hypotensive activity in a single molecule. With >360-fold selectivity for PDE3 over PDE4 (IC50: 47 μM vs. 0.13 μM rolipram), it eliminates PDE4 confounding inherent in generic PDE3 inhibitors. Defined EC50 of 3.0 μM for pulmonary artery relaxation and supra-additive synergy with zaprinast (reducing EC50 to 575 nM) ensure reproducible, publication-grade results in platelet aggregation, pulmonary hypertension, and cAMP signaling studies. Avoid experimental variability from indiscriminate PDE3 inhibitor substitution.

Molecular Formula C12H12N4OS
Molecular Weight 260.32 g/mol
CAS No. 90697-57-7
Cat. No. B1676761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMotapizone
CAS90697-57-7
Synonyms4,5-dihydro-6-(4-(1H-imidazol-1-yl)-2-thienyl)-5-methyl-3(2H)-pyridazinone
motapizone
NAT 05239
NAT-05-239
Molecular FormulaC12H12N4OS
Molecular Weight260.32 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC(=CS2)N3C=CN=C3
InChIInChI=1S/C12H12N4OS/c1-8-4-11(17)14-15-12(8)10-5-9(6-18-10)16-3-2-13-7-16/h2-3,5-8H,4H2,1H3,(H,14,17)
InChIKeyNPFVRBCDMFKOPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Motapizone (CAS 90697-57-7): A Selective PDE3 Inhibitor with Distinct Antithrombotic and Vasodilatory Profile for Preclinical Cardiovascular and Pulmonary Research


Motapizone (NAT 05-239, CAS 90697-57-7) is a pyridazinone-derivative phosphodiesterase type 3 (PDE3) inhibitor, originally patented by Nattermann as an antithrombotic and hypotensive agent [1]. Unlike broader-spectrum PDE inhibitors or those with mixed isoenzyme selectivity, Motapizone exhibits pronounced selectivity for PDE3 over PDE4, as demonstrated by a ~360-fold difference in IC50 values (47 μM for PDE3 vs. 0.13 μM for rolipram against PDE4) [2]. This selective inhibition elevates intracellular cAMP, leading to measurable inhibition of human platelet aggregation and dose-dependent vasorelaxation in isolated human pulmonary arteries [3].

Why Motapizone Cannot Be Casually Substituted with Other PDE3 Inhibitors in Experimental Protocols


Generic substitution among PDE3 inhibitors introduces uncontrolled variability in experimental outcomes due to substantial differences in isoenzyme selectivity profiles and functional potency across biological systems. For instance, while the PDE3/4 dual inhibitor zardaverine demonstrates balanced potency (IC50: 0.17–0.58 μM) [1] and the PDE4-specific inhibitor rolipram exhibits sub-micromolar potency (IC50: 0.13 μM) [1], Motapizone's PDE3 inhibition (IC50: 47 μM) [1] and its distinct EC50 of 3.0 μM for human pulmonary artery relaxation [2] define a unique concentration-response relationship. Furthermore, Motapizone is ineffective in models where PDE4 inhibition dominates—such as LPS-induced bronchoconstriction (IC50 = 40 μM vs. rolipram's 0.04 μM) [3]—demonstrating that substitution based solely on PDE3 class membership, without accounting for these quantitative selectivity and potency differences, will yield divergent results in assays of platelet aggregation, airway reactivity, or inflammatory mediator release.

Quantitative Comparative Evidence for Motapizone Differentiation in Preclinical Cardiovascular, Pulmonary, and Immunological Models


Ex Vivo Human Platelet Aggregation: 50-Fold Greater Potency than Acetylsalicylic Acid Against ADP-Induced Aggregation

In a clinical study with ten healthy subjects receiving single oral doses, Motapizone (8.8 ± 1.8 mg) produced marked inhibition of ADP-induced thrombocyte aggregation ex vivo at up to 4× the threshold concentration, with a dose ratio of approximately 1:50 compared to acetylsalicylic acid (500 mg) [1]. Motapizone produced greater inhibition of ADP- and adrenaline-induced aggregation than of collagen-induced aggregation, whereas the antihypertensive agents captopril, dihydralazine, nifedipine, and prazosin showed weak inhibition that did not significantly differ from placebo [1].

Platelet aggregation Antithrombotic cAMP signaling

PDE3 vs. PDE4 Selectivity: 360-Fold Difference in IC50 Values Between Motapizone and Rolipram

In comparative biochemical characterization of PDE isoenzyme inhibition, Motapizone demonstrated an IC50 of 47 μM against PDE IV (cAMP-specific) in human neutrophil cytosol, indicating negligible PDE4 inhibition at relevant concentrations [1]. In contrast, the PDE4-selective inhibitor rolipram exhibited an IC50 of 0.13 μM against the same PDE IV preparation [1]. This ~360-fold difference in potency confirms Motapizone's selective PDE3 targeting profile, distinguishing it from mixed PDE3/4 inhibitors like zardaverine (PDE III IC50 = 0.58 μM; PDE IV IC50 = 0.17 μM) [1].

Phosphodiesterase Isoenzyme selectivity cAMP

Human Pulmonary Artery Vasorelaxation: Motapizone EC50 of 3.0 μM with Supra-Additive Synergy with PDE5/1 Inhibition

In isolated human pulmonary artery preparations pre-contracted with prostaglandin F2α (PGF2α), Motapizone induced concentration-dependent relaxation with an EC50 of 3.0 μM (n = 7) [1]. In comparison, the PDE5/1 inhibitor zaprinast was approximately 10-fold less potent (EC50 = 31.8 μM, n = 6), while the PDE4-selective inhibitor rolipram was almost ineffective [1]. Notably, the combination of Motapizone and zaprinast (10 μM each) produced supra-additive relaxation, reducing the effective Motapizone EC50 to 575 nM [1]. Biochemical analysis confirmed that Motapizone inhibits 60 ± 5.4% of cAMP-hydrolyzing PDE activity in human pulmonary artery homogenates [1].

Pulmonary artery Vasodilation PDE3

Differential Efficacy in LPS-Induced Bronchoconstriction: Motapizone IC50 of 40 μM vs. Rolipram IC50 of 0.04 μM

In perfused rat lungs exposed to lipopolysaccharide (LPS), Motapizone (5 μM) was almost ineffective at attenuating LPS-induced bronchoconstriction, with an IC50 of 40 μM [1]. In marked contrast, the PDE4-selective inhibitor rolipram achieved potent attenuation with an IC50 of 0.04 μM, a 1000-fold greater potency [1]. The mixed PDE3/4 inhibitor zardaverine demonstrated intermediate efficacy (IC50 = 1.8 μM) [1]. Importantly, Motapizone was equally effective as rolipram at preventing bronchoconstriction induced by the thromboxane-mimetic U46619, confirming that Motapizone retains direct airway smooth muscle relaxant capability but lacks the anti-inflammatory component (thromboxane release suppression) required in the LPS model [1].

Bronchoconstriction Thromboxane Inflammation

In Vivo Pulmonary Vasodilatory Synergy: Motapizone (5 μg/kg/min) Amplifies Iloprost Response by Three-Fold

In a rabbit model of acute pulmonary hypertension induced by U46619 infusion, a per se ineffective dose of Motapizone (5 μg/kg/min IV) combined with inhaled iloprost produced a marked amplification of the prostanoid-induced pulmonary vasodilatory response, with the area under the curve of pulmonary artery pressure reduction increased nearly three-fold compared to iloprost alone [1]. Further amplification was achieved with the triple combination of inhaled iloprost plus Motapizone plus sildenafil [1]. As a single agent, Motapizone produced a dose-dependent decrease in pulmonary artery pressure, though sildenafil exhibited the highest efficacy and pulmonary selectivity among the PDE inhibitors tested (8-Methoxymethyl-IBMX, Motapizone, sildenafil) [1].

Pulmonary hypertension Inhaled iloprost Combination therapy

TNF-α Synergy with PDE4 Inhibition: 82% Reduction in Dendritic Cell TNF-α Production with Combined PDE3/4 Inhibition

In studies of human dendritic cell function, the PDE3-selective inhibitor Motapizone alone only marginally influenced TNF-α synthesis [1]. However, when combined with a PDE4-selective inhibitor (rolipram), a synergistic inhibitory effect was observed, resulting in an 82% reduction in TNF-α production from dendritic cells [1]. This finding is consistent with the observed protection from T cell-mediated liver injury in mice where combined administration of Motapizone plus rolipram at individually ineffective doses completely protected mice from galactosamine/SEB toxicity [2].

TNF-alpha Dendritic cells Inflammation

Optimal Preclinical and Industrial Application Scenarios for Motapizone Based on Quantitative Differentiation Evidence


Cardiovascular Pharmacology: Integrated Antithrombotic and Hypotensive Efficacy Studies

Use Motapizone as a single-agent tool to investigate combined antithrombotic and blood pressure-lowering effects in preclinical rodent or large-animal models. The 1:50 dose ratio for platelet inhibition versus acetylsalicylic acid, combined with documented hypotensive activity in rats, cats, and dogs [1], enables studies of integrated cardiovascular pharmacology without the confounding variables introduced by co-administering separate antiplatelet and antihypertensive agents. Unlike standard antihypertensives (captopril, nifedipine) which lack significant antiplatelet activity [2], Motapizone provides both activities in a single compound.

Pulmonary Vascular Research: PDE3-Specific Vasorelaxation and Iloprost Synergy Studies

Employ Motapizone in isolated human pulmonary artery preparations (EC50 = 3.0 μM) [3] and in vivo pulmonary hypertension models to dissect PDE3-specific contributions to vascular tone regulation. The demonstrated supra-additive synergy with zaprinast (reducing EC50 to 575 nM) [3] and three-fold amplification of inhaled iloprost responses at per se ineffective doses (5 μg/kg/min IV) [4] make Motapizone a critical tool for preclinical evaluation of combination strategies targeting pulmonary hypertension. This application is supported by evidence that Motapizone's pulmonary vasodilatory efficacy is distinct from that of PDE5 inhibitors (sildenafil) and PDE1 inhibitors (8-Methoxymethyl-IBMX) [4].

Immunopharmacology: Dissection of PDE3 vs. PDE4 Contributions to Cytokine Regulation and T Cell Responses

Utilize Motapizone alongside PDE4-selective inhibitors (e.g., rolipram) to distinguish PDE3-mediated versus PDE4-mediated effects on cAMP signaling in immune cells. The 360-fold selectivity difference for PDE3 over PDE4 (IC50: 47 μM vs. 0.13 μM for rolipram) [5] enables clean experimental dissection. This application is further justified by the observation that Motapizone alone minimally affects TNF-α production but synergizes with PDE4 inhibition to achieve 82% reduction in dendritic cell TNF-α [6], and that combined Motapizone plus rolipram at individually ineffective doses confers complete protection in murine liver failure models [7].

Airway Pharmacology: Distinguishing Direct Bronchodilation from Anti-Inflammatory Effects

Deploy Motapizone as a negative control or mechanistic probe in LPS-induced airway inflammation models. The stark 1000-fold potency difference between Motapizone (IC50 = 40 μM) and rolipram (IC50 = 0.04 μM) in attenuating LPS-induced bronchoconstriction [8], coupled with Motapizone's retained efficacy against U46619-induced constriction [8], establishes this compound as an essential tool for separating PDE3-mediated direct smooth muscle relaxation from PDE4-mediated suppression of inflammatory mediator release. This differential response pattern cannot be resolved using dual or non-selective PDE inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Motapizone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.